molecular formula C19H19N3OS B2972526 2-cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2379984-48-0

2-cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2972526
CAS No.: 2379984-48-0
M. Wt: 337.44
InChI Key: MVDIKFYRFXILSL-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclization of a suitable precursor to form the benzodiazole core, followed by the introduction of the cyclopropyl and azetidinyl groups through various coupling reactions. The thiophene derivative is then introduced via a carbonylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo a variety of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The azetidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted azetidinyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzodiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzodiazole core may interact with enzymes or receptors, while the thiophene and azetidinyl groups could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole derivatives: Compounds with similar benzodiazole cores but different substituents.

    Thiophene derivatives: Compounds with thiophene rings and various functional groups.

    Azetidinyl derivatives: Compounds featuring the azetidinyl group with different substituents.

Uniqueness

2-cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable target for further research and development.

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-8-17(24-11-12)19(23)21-9-14(10-21)22-16-5-3-2-4-15(16)20-18(22)13-6-7-13/h2-5,8,11,13-14H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDIKFYRFXILSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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